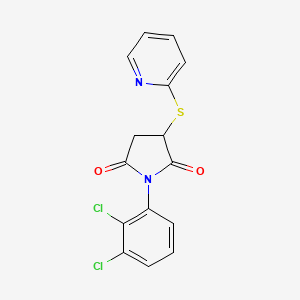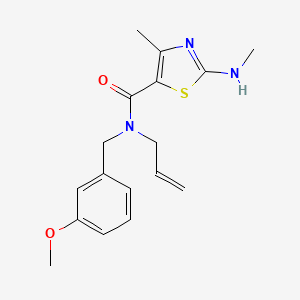![molecular formula C24H37NO B3988367 2-(1-adamantyl)-N-[2-(1-adamantyl)ethyl]acetamide](/img/structure/B3988367.png)
2-(1-adamantyl)-N-[2-(1-adamantyl)ethyl]acetamide
Descripción general
Descripción
2-(1-adamantyl)-N-[2-(1-adamantyl)ethyl]acetamide is a chemical compound that belongs to the adamantane family. It is commonly referred to as "ADMA" and has been studied for its potential use in scientific research. ADMA is a white crystalline powder that is soluble in most organic solvents.
Mecanismo De Acción
The mechanism of action of ADMA is not fully understood, but it is believed to inhibit the activity of HDACs and sirtuins by binding to their active sites. This binding prevents the enzymes from functioning properly, leading to a decrease in their activity. The exact mechanism by which ADMA inhibits these enzymes is still being studied.
Biochemical and Physiological Effects:
ADMA has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential use as an anticancer agent. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, ADMA has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADMA has several advantages and limitations for lab experiments. One advantage is its unique chemical structure, which makes it a valuable tool for studying the activity of HDACs and sirtuins. It is also relatively easy to synthesize and has a good yield. However, one limitation is that it can be difficult to work with due to its low solubility in water. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of ADMA. One area of research is to further investigate its mechanism of action and its potential use as a therapeutic agent in various diseases. Another area of research is to develop new synthesis methods that can improve the yield and purity of ADMA. Additionally, there is a need for more studies to investigate the safety and toxicity of ADMA in vivo, as well as its pharmacokinetics and pharmacodynamics.
Conclusion:
In conclusion, ADMA is a unique chemical compound that has potential applications in scientific research. Its inhibitory effect on the activity of HDACs and sirtuins makes it a valuable tool for studying various cellular processes. Although its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects in vitro and in vivo. Further research is needed to fully understand the potential applications of ADMA in various diseases and to develop new synthesis methods that can improve its yield and purity.
Aplicaciones Científicas De Investigación
ADMA has been studied for its potential use in scientific research due to its unique chemical structure and properties. It has been shown to have an inhibitory effect on the activity of certain enzymes, including the histone deacetylases (HDACs) and the sirtuins. These enzymes are involved in various cellular processes, including gene expression, DNA repair, and metabolism. By inhibiting these enzymes, ADMA may have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-[2-(1-adamantyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO/c26-22(15-24-12-19-6-20(13-24)8-21(7-19)14-24)25-2-1-23-9-16-3-17(10-23)5-18(4-16)11-23/h16-21H,1-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJOCTPUTAHUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)CC45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B3988286.png)
![2-{2-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3988291.png)
![2,2'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)imino]}dihexanoic acid](/img/structure/B3988299.png)
![4-{[1-(2,2-dimethylpropyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B3988303.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3988308.png)
![2-(diethylamino)ethyl 4-{[N-(cyclohexylcarbonyl)glycyl]amino}benzoate hydrochloride](/img/structure/B3988319.png)
![propyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B3988332.png)

![1-(2,4-dichlorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B3988351.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-5-bromo-2-furamide](/img/structure/B3988362.png)
![N-[1-(2-chlorobenzyl)-4-methyl-1H-pyrazol-5-yl]-2-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B3988373.png)

![4-(2-furoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3988384.png)
